(2,6-dimethylphenyl)methanesulfonyl Chloride
Overview
Description
(2,6-dimethylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C₉H₁₁ClO₂S. It is a member of the sulfonyl chloride family, characterized by the presence of a sulfonyl chloride group attached to a phenyl ring substituted with two methyl groups at the 2 and 6 positions. This compound is commonly used as an intermediate in organic synthesis and has applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,6-dimethylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of (2,6-dimethylphenyl)methanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
(2,6-dimethylphenyl)methanol+SOCl2→(2,6-dimethylphenyl)methanesulfonyl chloride+HCl+SO2
The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to (2,6-dimethylphenyl)methanesulfonamide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
(2,6-dimethylphenyl)methanesulfonamide: Formed by reduction.
Scientific Research Applications
(2,6-dimethylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2,6-dimethylphenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.
Benzene sulfonyl chloride: A sulfonyl chloride with an unsubstituted phenyl ring.
Toluene sulfonyl chloride: A sulfonyl chloride with a methyl-substituted phenyl ring.
Uniqueness
(2,6-dimethylphenyl)methanesulfonyl chloride is unique due to the presence of two methyl groups at the 2 and 6 positions on the phenyl ring. This substitution pattern can influence the compound’s reactivity and steric properties, making it distinct from other sulfonyl chlorides. The specific substitution pattern can also affect the compound’s solubility, boiling point, and other physical properties, which can be advantageous in certain applications.
Properties
IUPAC Name |
(2,6-dimethylphenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVJLZHMCFBLKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459086 | |
Record name | (2,6-dimethylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540524-67-2 | |
Record name | (2,6-dimethylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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